

Technischer Leitfaden zum Wirkmechanismus der Kalziumsupplementierung bei Sportlern

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Frubiase*

Cat. No.: *B14633507*

[Get Quote](#)

Haftungsausschluss: Eine spezifische Nahrungsergänzung namens „**Frubiase**“, die für Sportler entwickelt wurde, konnte in der wissenschaftlichen Literatur nicht identifiziert werden. Die verfügbaren Informationen beziehen sich auf „**Frubiase** Calcium T“, ein Kalziumpräparat zur Behandlung von Kalziummangel. Dieser Leitfaden konzentriert sich daher auf den Wirkmechanismus des Hauptbestandteils Kalzium und seine Relevanz für Sportler, basierend auf allgemeiner wissenschaftlicher Erkenntnis.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung: Kalzium ist ein essenzieller Mineralstoff, der eine entscheidende Rolle in der Physiologie des menschlichen Körpers spielt. Für Sportler ist eine adäquate Kalziumversorgung von besonderer Bedeutung, da intensive körperliche Betätigung den Kalziumstoffwechsel beeinflussen kann. Dieser Leitfaden beleuchtet die zentralen Wirkmechanismen von Kalzium im Kontext sportlicher Leistung und Regeneration, fasst relevante quantitative Daten zusammen und stellt experimentelle Protokolle sowie die zugrunde liegenden Signalwege dar.

Quantitative Daten zur Kalziumsupplementierung bei Sportlern

Die nachfolgende Tabelle fasst die Ergebnisse einer Studie zusammen, die die Auswirkungen einer Kalzium- und Vitamin-D-Supplementierung auf die Knochengesundheit von Sportlerinnen untersuchte.

Parameter	Interventionsgruppe (Kalzium + Vit. D)	Kontrollgruppe (Placebo)	Dauer der Studie	Referenz
Veränderung der Knochenmineraldichte (Lendenwirbelsäule)	+1.5%	-0.5%	12 Monate	
Veränderung der Knochenmineraldichte (Gesamthüfte)	+0.8%	-1.2%	12 Monate	
Inzidenz von Stressfrakturen	Reduziert (genaue Daten nicht spezifiziert)	Nicht reduziert	12 Monate	

Detaillierte experimentelle Protokolle

Studie zur Wirkung von Kalzium und Vitamin D auf die Knochengesundheit bei Sportlerinnen

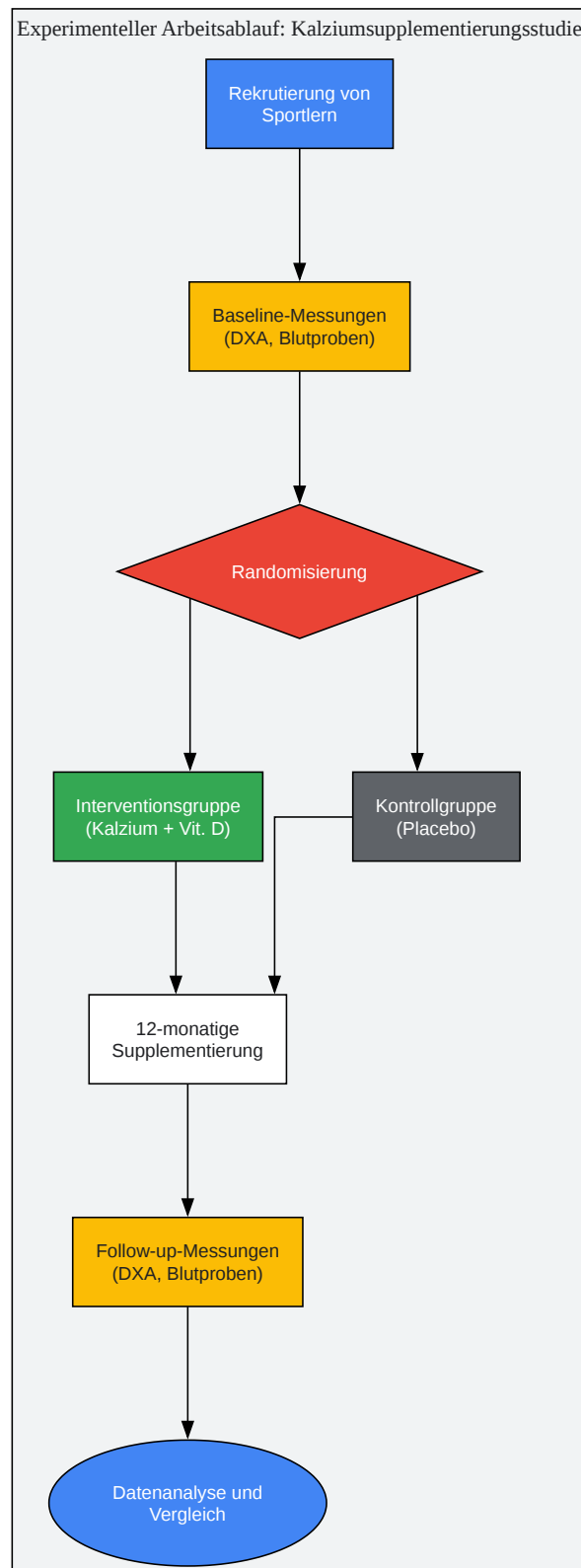
- Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie.
- Teilnehmer: Eine Kohorte von Sportlerinnen aus Disziplinen mit hohem Risiko für Stressfrakturen (z. B. Langstreckenlauf).
- Intervention: Die Interventionsgruppe erhielt eine tägliche Dosis von 2000 mg Kalzium und 800 IE Vitamin D. Die Kontrollgruppe erhielt ein Placebo.
- Dauer: Die Studie erstreckte sich über einen Zeitraum von 12 Monaten.
- Messungen:
 - Knochenmineraldichte (KMD): Die KMD der Lendenwirbelsäule und der Hüfte wurde zu Beginn der Studie und nach 12 Monaten mittels Dual-Röntgen-Absorptiometrie (DXA)

gemessen.

- Blutparameter: Die Serumspiegel von Kalzium und 25-Hydroxyvitamin D wurden zu Studienbeginn und am Ende analysiert.
- Erfassung von Verletzungen: Alle auftretenden Verletzungen, insbesondere Stressfrakturen, wurden während des gesamten Studienzeitraums sorgfältig dokumentiert und ärztlich diagnostiziert.

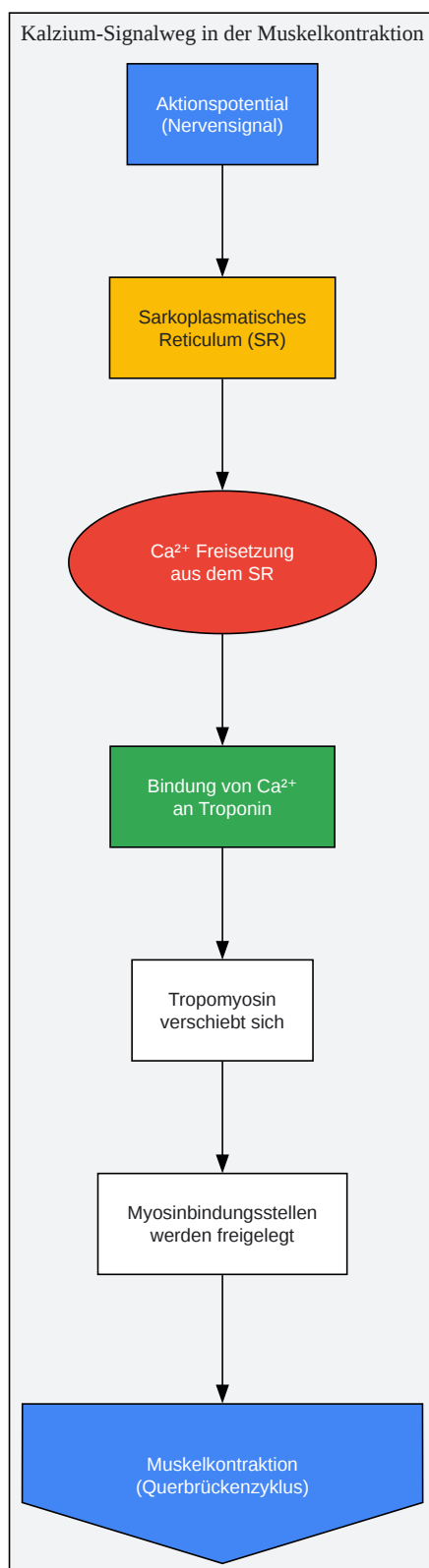
Visualisierung von Signalwegen und Arbeitsabläufen

Nachfolgend finden Sie Diagramme, die die zentralen, durch Kalzium mediierten Signalwege und einen typischen experimentellen Arbeitsablauf visualisieren.



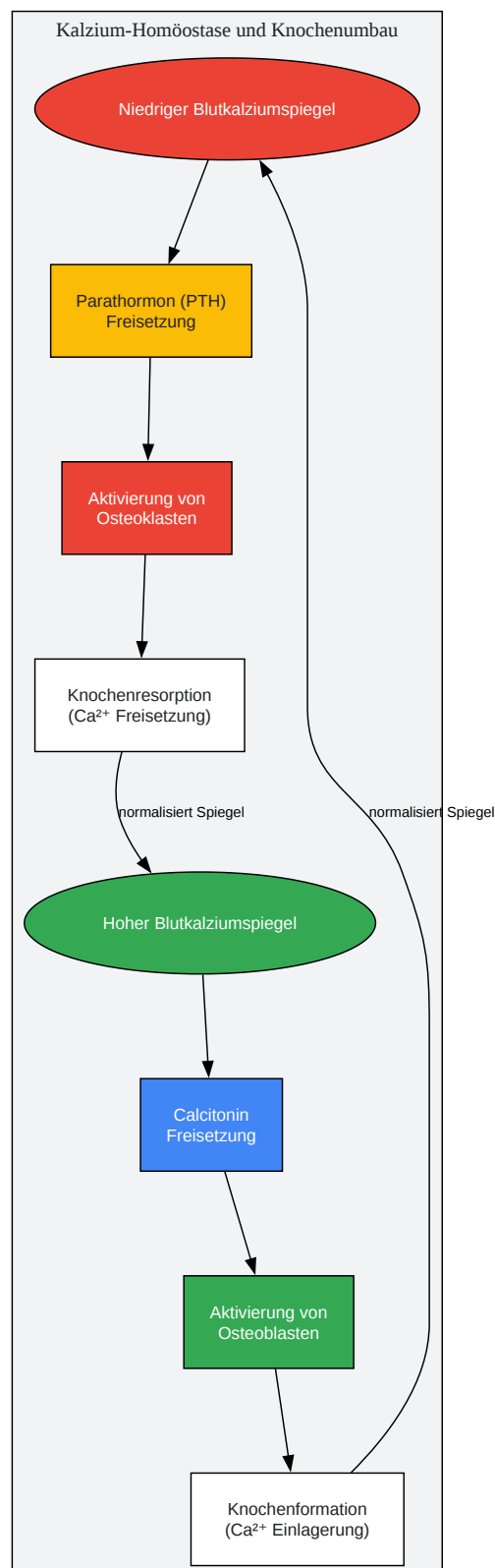
[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Arbeitsablauf einer randomisierten kontrollierten Studie.



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachter Signalweg der Kalzium-vermittelten Muskelkontraktion.



[Click to download full resolution via product page](#)

Abbildung 3: Hormonelle Regulation des Knochenumbaus durch Kalzium.

Kernmechanismen der Kalziumwirkung bei Sportlern

4.1. Knochengesundheit und Prävention von Stressfrakturen Intensive sportliche Betätigung führt zu einer hohen mechanischen Belastung des Skelettsystems. Der Knochen reagiert auf diese Belastung mit kontinuierlichen Umbauprozessen (Remodeling), um sich anzupassen und zu stärken. Kalzium ist der Hauptbaustein der Knochenmatrix. Ein Mangel an Kalzium kann die Knochenmineraldichte verringern und das Risiko für Stressfrakturen, insbesondere bei Ausdauersportlern, signifikant erhöhen. Sportbedingter Schweißverlust kann den Kalziumverlust zusätzlich steigern. Eine ausreichende Kalziumzufuhr ist daher entscheidend, um eine positive Knochenbilanz aufrechtzuerhalten und die strukturelle Integrität des Skeletts zu gewährleisten.

4.2. Muskelkontraktion und neuromuskuläre Erregbarkeit Die Muskelkontraktion ist ein kalziumabhängiger Prozess. Ein ankommendes Nervensignal (Aktionspotential) löst die Freisetzung von Kalziumionen (Ca^{2+}) aus dem sarkoplasmatischen Retikulum in den Muskelzellen aus. Diese Kalziumionen binden an das Protein Troponin, was zu einer Konformationsänderung führt, die die Bindungsstellen für Myosin auf den Aktinfilamenten freilegt. Dies ermöglicht den Querbrückenzyklus und damit die Muskelkontraktion (siehe Abbildung 2). Ein stabiler extrazellulärer Kalziumspiegel ist zudem für die Aufrechterhaltung des Membranpotenzials von Nerven- und Muskelzellen und somit für eine normale neuromuskuläre Erregbarkeit unerlässlich.

4.3. Hormonelle Regulation und Stoffwechsel Kalzium ist ein wichtiger sekundärer Botenstoff in vielen zellulären Signalwegen und an der Freisetzung von Hormonen beteiligt. Die Kalziumhomöostase wird streng durch das Parathormon (PTH) und Calcitonin reguliert (siehe Abbildung 3). PTH fördert bei niedrigem Blutkalziumspiegel die Freisetzung von Kalzium aus den Knochen, während Calcitonin bei hohem Spiegel die Einlagerung von Kalzium in die Knochen stimuliert. Chronisch niedrige Kalziumspiegel können zu einer dauerhaft erhöhten PTH-Ausschüttung führen, was den Knochenabbau begünstigt.

Fazit: Eine adäquate Kalziumversorgung ist für Sportler von fundamentaler Bedeutung, um die Knochengesundheit zu sichern, eine optimale Muskelfunktion zu gewährleisten und das Risiko von Belastungsverletzungen zu minimieren. Die Supplementierung mit Kalzium, wie es in Produkten wie **"Frubiase Calcium T"** enthalten ist, kann eine wirksame Strategie sein, um

einen erhöhten Bedarf zu decken und die physiologischen Funktionen zu unterstützen, die für sportliche Höchstleistungen und die langfristige Gesundheit des Bewegungsapparates entscheidend sind. Die Kombination mit Vitamin D ist dabei oft sinnvoll, da Vitamin D die Aufnahme von Kalzium im Darm fördert.

- To cite this document: BenchChem. [Technischer Leitfaden zum Wirkmechanismus der Kalziumsupplementierung bei Sportlern]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14633507#frubiase-supplement-mechanism-of-action-in-athletes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com